molecular formula C6H3F5N2O B13029082 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine

2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine

Katalognummer: B13029082
Molekulargewicht: 214.09 g/mol
InChI-Schlüssel: YJWDDNQVSDTWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyrazine ring. One common method involves the reaction of pyrazine derivatives with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, leading to its desired effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethyl)pyrazine: Lacks the difluoromethoxy group but shares the trifluoromethyl group.

    2-(Difluoromethoxy)pyrazine: Lacks the trifluoromethyl group but shares the difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C6H3F5N2O

Molekulargewicht

214.09 g/mol

IUPAC-Name

2-(difluoromethoxy)-6-(trifluoromethyl)pyrazine

InChI

InChI=1S/C6H3F5N2O/c7-5(8)14-4-2-12-1-3(13-4)6(9,10)11/h1-2,5H

InChI-Schlüssel

YJWDDNQVSDTWJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C=N1)OC(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.